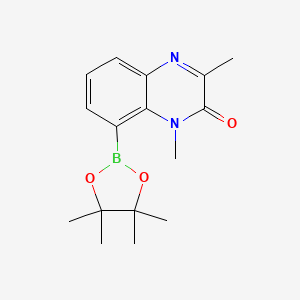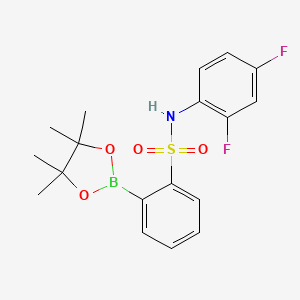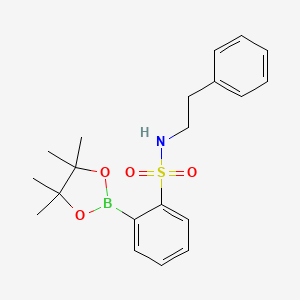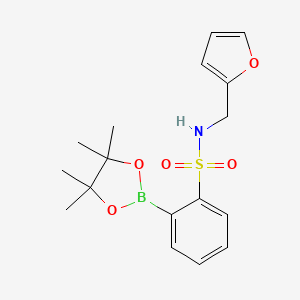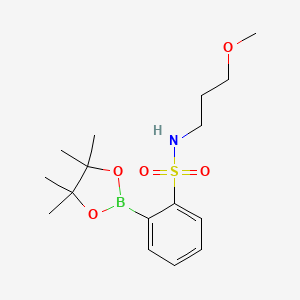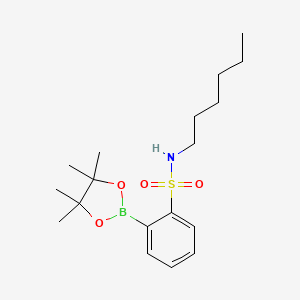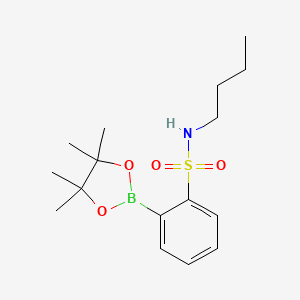
N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H22BNO4S. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and a benzenesulfonamide group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a benzenesulfonamide derivative with a boronic ester. One common method is the palladium-catalyzed borylation of benzenesulfonamide using a tetramethyl-1,3,2-dioxaborolane reagent . The reaction is usually carried out under inert conditions, such as an argon atmosphere, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted benzenesulfonamides. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the sulfonamide group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring but has an aniline group instead of a sulfonamide group.
Uniqueness
N-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to its combination of a boron-containing dioxaborolane ring and a benzenesulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-6-7-12-18-23(19,20)14-11-9-8-10-13(14)17-21-15(2,3)16(4,5)22-17/h8-11,18H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIAJAVCCDSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7956500.png)
![2,5-Dimethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine](/img/structure/B7956506.png)

![2-Methyl-5-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine](/img/structure/B7956519.png)
![Ethyl 5-methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole-3-carboxylate](/img/structure/B7956531.png)
![Ethyl 5-methyl-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole-3-carboxylate](/img/structure/B7956538.png)
![Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate](/img/structure/B7956540.png)
![1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956552.png)
